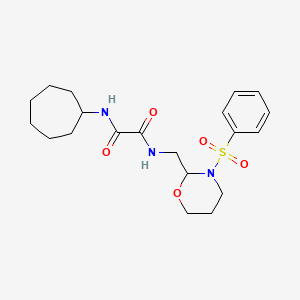
N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a unique chemical compound known for its complex structure and wide range of applications in scientific research. This compound belongs to the class of oxalamides and features a cycloheptyl group, a phenylsulfonyl-substituted oxazinan ring, and an oxalamide backbone. Its distinct chemical structure lends itself to various chemical reactions and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves a multi-step reaction sequence. The starting materials include cycloheptylamine, phenylsulfonyl oxazinan, and oxalyl chloride. The general synthetic route involves:
Step 1 Synthesis of the oxazinan derivative: - The 1,3-oxazinan-2-yl compound is synthesized by the reaction of an amine with an aldehyde or ketone in the presence of a catalyst.
Step 2 Introduction of the phenylsulfonyl group: - The oxazinan intermediate is then reacted with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl substituent.
Step 3 Coupling with cycloheptylamine: - The phenylsulfonyl-substituted oxazinan is then coupled with cycloheptylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to form the desired product.
Step 4 Oxalamide formation:
Industrial Production Methods
Industrial production of this compound might involve optimizing the reaction conditions, such as temperature, pressure, and solvent selection, to enhance yield and purity. Batch or continuous flow synthesis methods could be utilized to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: : The phenylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: : The oxalamide backbone may undergo reduction under specific conditions to form amines.
Substitution: : The compound can participate in nucleophilic substitution reactions at the oxazinan ring.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: : Hydrogen gas or lithium aluminium hydride can be employed.
Substitution: : Nucleophiles like alkoxides or thiolates are typically used in these reactions.
Major Products
Oxidation produces sulfonic acids and other oxidized derivatives.
Reduction yields primary or secondary amines.
Substitution reactions generate various substituted oxalamides.
Applications De Recherche Scientifique
N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide finds applications in:
Chemistry: : As a precursor in the synthesis of more complex molecules.
Biology: : For probing enzyme mechanisms and as a ligand in studying protein interactions.
Medicine: : Potential therapeutic agent in drug discovery for its activity on molecular targets.
Industry: : Used in materials science for its unique chemical properties.
Mécanisme D'action
The mechanism by which N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects is through its interaction with specific molecular targets. The oxazinan ring can bind to enzyme active sites or receptor proteins, influencing their activity. This binding may affect various signaling pathways, leading to the compound's observed effects.
Comparaison Avec Des Composés Similaires
Compared to other oxalamides, N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide stands out due to the presence of the cycloheptyl group and the phenylsulfonyl-substituted oxazinan ring. Similar compounds might include:
N1-cyclohexyl-N2-(1,3-oxazinan-2-yl)oxalamide
N1-cyclopentyl-N2-(1,3-oxazinan-2-yl)oxalamide
Each of these compounds, while structurally related, offers distinct properties and reactivities, making this compound unique in its applications and chemical behavior.
Propriétés
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cycloheptyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c24-19(20(25)22-16-9-4-1-2-5-10-16)21-15-18-23(13-8-14-28-18)29(26,27)17-11-6-3-7-12-17/h3,6-7,11-12,16,18H,1-2,4-5,8-10,13-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHUFGZXOCPVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
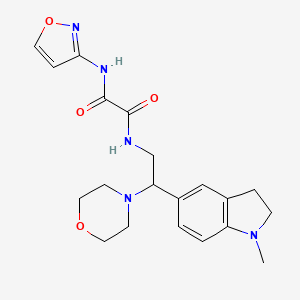
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide](/img/structure/B2956227.png)
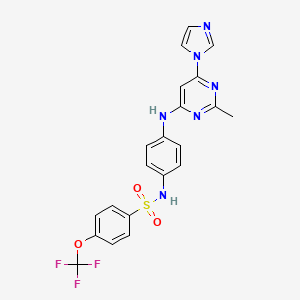
![N-[(2-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2956229.png)
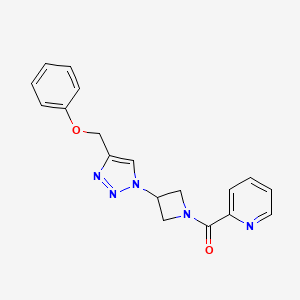
![methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2956232.png)
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2956237.png)
![3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B2956238.png)
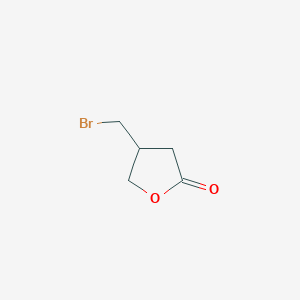
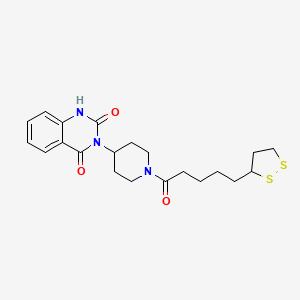
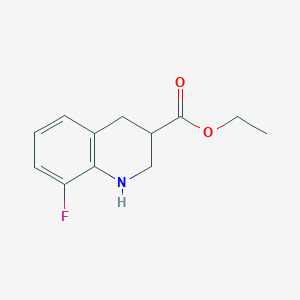
![3-fluoro-4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2956244.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2956245.png)
![7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2956247.png)
